5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a benzyloxy and ethoxy substituted benzylamine group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with urea under high-temperature conditions (150-250°C) to form benzimidazolone.
Substitution Reactions: The benzimidazolone is then subjected to nitration and reduction reactions to introduce the amino group at the 5-position.
Coupling Reaction: The final step involves coupling the 5-amino benzimidazolone with 4-(benzyloxy)-3-ethoxybenzylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It can serve as a probe for studying biological pathways and molecular interactions involving benzimidazole derivatives.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A simpler analog with similar core structure but lacking the benzyloxy and ethoxy groups.
5-Acetoacetyl-Amino-Benzimidazolone: Another derivative with an acetoacetyl group instead of the benzyloxy and ethoxy groups.
Uniqueness
The presence of the benzyloxy and ethoxy groups in 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. These substituents can enhance the compound’s solubility, stability, and interactions with biological targets, potentially leading to improved efficacy in various applications.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C23H23N3O3/c1-2-28-22-12-17(8-11-21(22)29-15-16-6-4-3-5-7-16)14-24-18-9-10-19-20(13-18)26-23(27)25-19/h3-13,24H,2,14-15H2,1H3,(H2,25,26,27) |
InChI Key |
RFENEBCOLGVIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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